molecular formula C11H10ClN3O2 B2682081 methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1403670-77-8

methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2682081
CAS No.: 1403670-77-8
M. Wt: 251.67
InChI Key: QHXQQHJTTGNFEG-UHFFFAOYSA-N
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Description

Methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Biological Activity

Methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent studies.

1. Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H10_{10}ClN3_3O2_2
  • SMILES : COC(=O)c1nc[nH]n1

Synthesis typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol, leading to the formation of the methyl ester derivative. This compound serves as a precursor for various nucleoside analogues, including Ribavirin, which is known for its antiviral properties .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), CCRF-SB (acute lymphoblastic leukemia)
  • CC50_{50} Values :
    • For compound 11g : 13.6 ± 0.3 µM (K562), significantly lower than Ribavirin.
    • For compound 6g : 391 ± 15 µM (K562), indicating moderate activity .

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis. Specifically, treatment with these compounds results in an increased population of cells in the G0 phase and a decrease in G2/M phase cells, indicating effective cell death mechanisms .

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. The structure's ability to interact with microbial enzymes contributes to its effectiveness:

  • Tested Pathogens : Various bacterial strains including resistant strains.
  • Mechanism : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, disrupting sterol biosynthesis in fungi .

Case Study 1: Anticancer Efficacy

A study evaluated several triazole derivatives for their cytotoxic effects on leukemia cell lines. The results indicated that compounds derived from this compound exhibited a dose-dependent reduction in cell viability:

CompoundCell LineCC50_{50} (µM)
11gK56213.6 ± 0.3
6gCCRF-SB112 ± 19

This data supports the potential role of these compounds as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains. The findings suggested that these compounds could serve as templates for designing new antibiotics due to their ability to inhibit bacterial growth effectively .

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-17-11(16)10-13-7-15(14-10)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXQQHJTTGNFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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